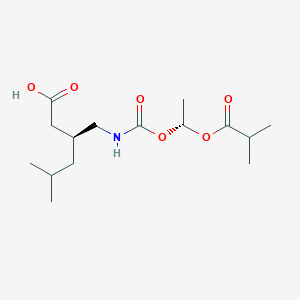

Pregabalin Arenacarbil

描述

Structure

3D Structure

属性

IUPAC Name |

(3S)-5-methyl-3-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHZNJWFIYERIF-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](OC(=O)C(C)C)OC(=O)NC[C@@H](CC(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174748-30-1 | |

| Record name | Pregabalin arenacarbil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174748301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREGABALIN ARENACARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY093NZ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of Pregabalin for Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide on the synthesis and analytical characterization of (S)-Pregabalin, ensuring the quality and consistency required for preclinical research.

Introduction

Pregabalin (B1679071), chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent anticonvulsant and analgesic agent.[1][2] It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[4][5][6] This binding reduces the influx of calcium at nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate (B1630785) and norepinephrine.[3][4][5]

The therapeutic activity of Pregabalin is specific to its (S)-enantiomer.[1][7] Therefore, enantioselective synthesis or efficient resolution of the racemate is critical to produce a clinically effective active pharmaceutical ingredient (API). For preclinical studies, it is imperative that the synthesized Pregabalin is of high purity, is well-characterized, and that its impurity profile is thoroughly understood to ensure the safety, reliability, and reproducibility of toxicological and pharmacological data.

This guide details a common synthetic route, comprehensive characterization methodologies, and the necessary quality control parameters for producing preclinical-grade Pregabalin.

Synthesis of (S)-Pregabalin

Multiple synthetic strategies exist for Pregabalin, ranging from classical resolution to asymmetric synthesis using chiral auxiliaries or enzymatic processes.[1][8][9] A robust and scalable method often employed involves the resolution of a key intermediate, 3-isobutylglutaric acid.

General Synthetic Strategy

The overall workflow for producing preclinical-grade Pregabalin involves several key stages: synthesis of a racemic intermediate, chiral resolution to isolate the desired enantiomer, conversion to the final API, and rigorous purification.

Caption: High-level workflow for the synthesis and quality control of (S)-Pregabalin.

Synthetic Route via Resolution of 3-Isobutylglutaric Acid Mono-amide

This route is advantageous due to the use of commercially available reagents and a reliable resolution step.[8] The key steps involve creating a racemic mono-amide, resolving it with a chiral amine, and subsequent Hofmann degradation.

Caption: Key stages in the synthesis of (S)-Pregabalin via chiral resolution.

Experimental Protocol: Synthesis

Step 1: Synthesis of Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid

-

To a stirred solution of 3-isobutylglutaric anhydride (1.0 eq) in an appropriate solvent (e.g., toluene), aqueous ammonia (2.0 eq) is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

-

The solvent is removed under reduced pressure. The residue is acidified with concentrated HCl to pH 1-2, leading to the precipitation of the product.

-

The solid is filtered, washed with cold water, and dried under vacuum to yield racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.

Step 2: Chiral Resolution

-

The racemic acid (1.0 eq) is dissolved in a mixture of ethanol (B145695) and water at 55-60 °C.

-

(R)-(+)-1-Phenylethylamine (0.5 eq) is added slowly to the solution.[10]

-

The mixture is allowed to cool gradually to room temperature and then stirred for several hours to facilitate the crystallization of the diastereomeric salt.

-

The precipitated salt of (R)-mono-amide and (R)-amine is collected by filtration and washed with a cold ethanol/water mixture.

-

The salt is recrystallized from the same solvent system to achieve high diastereomeric excess (>99%).

Step 3: Liberation of (R)-mono-amide and Hofmann Degradation to (S)-Pregabalin

-

The purified diastereomeric salt is suspended in water, and the pH is adjusted to 1-2 with concentrated HCl to liberate the (R)-mono-amide.

-

The resulting solid is filtered, washed with water, and dried.

-

The (R)-mono-amide (1.0 eq) is subjected to Hofmann degradation. It is treated with a solution of sodium hypobromite (B1234621) (prepared in situ from Br₂ and NaOH) at a controlled temperature (0-5 °C).[8]

-

After the reaction is complete, the mixture is acidified with HCl.

-

The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove by-products.

-

The pH of the aqueous layer is adjusted to the isoelectric point of Pregabalin (~pH 7) to precipitate the crude product.

-

The crude (S)-Pregabalin is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final API with high chemical and enantiomeric purity.[11]

Characterization of (S)-Pregabalin

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Pregabalin. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Characterization Workflow

A systematic workflow ensures that all critical quality attributes of the synthesized API are evaluated.

Caption: Systematic workflow for the analytical characterization of synthesized Pregabalin.

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the chemical structure of Pregabalin. Samples are typically dissolved in D₂O.

Table 1: NMR Spectroscopic Data for (S)-Pregabalin

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.70 - 0.97 | d | 6H, -CH(CH₃)₂ |

| ¹H | 1.28 - 1.33 | t | 2H, -CH₂-CH(CH₃)₂ |

| ¹H | 1.66 - 1.73 | m | 1H, -CH(CH₃)₂ |

| ¹H | 2.28 - 2.34 | m | 1H, -CH-CH₂COOH |

| ¹H | 2.51 - 2.54 | t | 2H, -CH₂-COOH |

| ¹H | 3.07 - 3.09 | d | 2H, -CH₂-NH₂ |

| ¹³C | 21.35 - 22.27 | - | -CH(CH₃)₂ |

| ¹³C | 24.38 - 24.60 | - | -CH(CH₃)₂ |

| ¹³C | 30.89 - 31.90 | - | -CH-CH₂COOH |

| ¹³C | 40.18 - 43.66 | - | -CH₂-NH₂ & -CH₂-CH(CH₃)₂ |

| ¹³C | 176.71 - 182.89 | - | -COOH |

Note: Exact chemical shifts can vary based on solvent and instrument. Data compiled from sources.[12][13]

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule.

Table 2: FTIR Spectroscopic Data for (S)-Pregabalin

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 2500 | O-H and N-H stretch | Carboxylic acid (-COOH) and Amino group (-NH₂) |

| 2970 - 2870 | C-H stretch (asymmetric) | Alkyl groups |

| ~1575 | N-H bend | Primary amine (-NH₂) |

Data compiled from sources.[12][14][15]

3.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), Pregabalin is detected as its protonated molecular ion.

Chromatographic Characterization

3.3.1 High-Performance Liquid Chromatography (HPLC) for Purity and Assay Reverse-phase HPLC is the primary method for determining the purity of Pregabalin and quantifying its assay. Since Pregabalin lacks a strong chromophore, UV detection is often performed at low wavelengths (e.g., 200-210 nm) or after derivatization.[3][17][18]

Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh and dissolve Pregabalin reference standard in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized Pregabalin batch in the mobile phase to a known concentration (e.g., 1000 µg/mL).[17]

-

Chromatographic Conditions:

-

Column: C8 or C18 (e.g., Hypersil BDS, C8, 150x4.6 mm, 5 µm).[17]

-

Mobile Phase: A mixture of phosphate (B84403) buffer (pH 6.9) and acetonitrile (B52724) (e.g., 95:5 v/v).[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Injection Volume: 20 µL.[17]

-

-

Analysis: Inject the blank (mobile phase), standard solutions, and sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of the reference standard.

Table 3: HPLC Method Validation Summary (as per ICH Guidelines)

| Parameter | Typical Specification | Example Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9998[17] |

| Range | 50 - 150% of target conc. | 50 - 750 µg/mL[19] |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.06 - 99.60%[19][20] |

| Precision (%RSD) | ≤ 2.0% | < 1.5% |

| LOD | Reportable | 11.57 µg/mL[20] |

| LOQ | Reportable | 35.07 µg/mL[20] |

3.3.2 Chiral HPLC for Enantiomeric Purity It is critical to confirm the enantiomeric purity and quantify the level of the inactive (R)-enantiomer. This requires a specialized chiral HPLC method.

-

Typical Method: A chiral stationary phase (e.g., a polysaccharide-based column) is used with a mobile phase consisting of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol) and an acidic or basic additive.

-

Acceptance Criterion: For preclinical use, the enantiomeric purity of (S)-Pregabalin should be ≥99.8%.

Impurity Profiling

The identification and control of impurities are mandated by regulatory guidelines (ICH).[2] Process-related impurities can arise from starting materials, intermediates, or side reactions, while degradation products can form during storage.

Table 4: Common Process-Related Impurities in Pregabalin Synthesis

| Impurity Name | Structure/Type | Potential Origin |

|---|---|---|

| (R)-Pregabalin | Enantiomeric Impurity | Incomplete chiral resolution.[12] |

| 3-Isobutylglutaric acid | Starting Material/By-product | Incomplete reaction or hydrolysis of intermediates.[12] |

| 4-Isobutylpyrrolidin-2-one (Lactam) | By-product | Intramolecular cyclization of Pregabalin.[12][21] |

| Pregabalin Dimer | Dimerization Product | Side reaction during synthesis or degradation.[21] |

A comprehensive impurity profile must be established for each batch intended for preclinical evaluation.[22][23]

Conclusion

The successful synthesis of (S)-Pregabalin for preclinical studies hinges on a well-controlled chemical process and a rigorous analytical characterization program. The synthetic route must be robust and capable of producing the desired (S)-enantiomer with high purity. The subsequent analytical testing, encompassing spectroscopy (NMR, FTIR, MS) and chromatography (HPLC, Chiral HPLC), is non-negotiable to confirm the molecule's identity, strength, quality, and purity. By adhering to the detailed protocols and quality standards outlined in this guide, researchers can ensure the integrity of their API, which is the foundation for generating reliable and meaningful preclinical data.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontagelab.com [frontagelab.com]

- 6. sid.ir [sid.ir]

- 7. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]

- 8. patents.justia.com [patents.justia.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]

- 17. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. jchr.org [jchr.org]

- 20. jchr.org [jchr.org]

- 21. tpcj.org [tpcj.org]

- 22. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]

- 23. synthinkchemicals.com [synthinkchemicals.com]

"in vivo models for studying Pregabalin's effects"

An In-Depth Technical Guide to In Vivo Models for Studying the Effects of Pregabalin (B1679071)

For researchers, scientists, and drug development professionals, understanding the preclinical efficacy and mechanisms of action of therapeutic agents is paramount. This guide provides a comprehensive overview of the principal in vivo models utilized to study the effects of Pregabalin, a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders.[1]

Core Mechanism of Action

Pregabalin's primary mechanism of action involves its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4] This interaction does not directly block the channel but rather modulates its function, leading to a reduction in the influx of calcium into presynaptic nerve terminals.[2][3] The consequence of this reduced calcium entry is a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine (B1679862) (noradrenaline), and substance P.[1][2][5] This modulation of neurotransmitter release is believed to be the foundation of Pregabalin's anticonvulsant, analgesic, and anxiolytic properties.[1]

I. In Vivo Models for Neuropathic Pain

Preclinical studies in various animal models of neuropathic pain have demonstrated Pregabalin's effectiveness in mitigating symptoms such as allodynia and hyperalgesia.[6][7]

Common Models:

-

Partial Infraorbital Nerve Transection (p-IONX): A model of trigeminal neuropathic pain where a branch of the trigeminal nerve is partially transected, leading to mechanical allodynia in the facial region.[8]

-

Chronic Widespread Muscle Pain (CWP): This model, often used to mimic fibromyalgia, involves injections of acidic saline into the gastrocnemius muscle, resulting in bilateral muscle hyperalgesia.[9][10]

-

Spinal Nerve Ligation (SNL): Involves the ligation of spinal nerves (e.g., L5), leading to persistent pain behaviors in the corresponding paw.

Quantitative Data on Efficacy

| Model | Species/Strain | Pregabalin Dose | Route | Key Finding | Citation |

| Partial Infraorbital Nerve Transection (p-IONX) | Rat (Male) | 1, 10, 100 mg/kg | i.p. | Significantly and dose-dependently reversed reduced mechanical withdrawal thresholds. | [8] |

| Chronic Widespread Muscle Pain (CWP) | Mouse (Male) | 30, 60 mg/kg | i.p. | Fully attenuated muscle hyperalgesia bilaterally. | [9] |

| Chronic Widespread Muscle Pain (CWP) | Mouse (Female) | 30, 60 mg/kg | i.p. | No significant effect on mechanical withdrawal thresholds. | [9] |

| Hot-Plate Test (Acute Thermal Pain) | Mouse | 9.33 - 175.26 mg/kg | i.p. | Dose-dependent increase in antinociceptive effects (20-50% MPAE). | [11][12] |

Detailed Experimental Protocol: Partial Infraorbital Nerve Transection (p-IONX) Model

This protocol is adapted from studies investigating Pregabalin's effects on trigeminal neuropathic pain.[8]

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with a mixture of α-chloralose and urethane).

-

Make an intraoral incision along the gingivobuccal margin.

-

Dissect the infraorbital nerve, and transect approximately one-third to one-half of the nerve.

-

Suture the incision.

-

Sham-operated animals undergo the same procedure without nerve transection.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Assess the mechanical withdrawal threshold using von Frey filaments applied to the vibrissal pad.

-

Conduct baseline testing for 3 days pre-operatively.

-

Post-operative testing is performed at various time points (e.g., days 1, 3, 5, 7, 14, 21, 28).

-

A significant decrease in the withdrawal threshold indicates the development of mechanical allodynia.

-

-

Drug Administration:

-

On a designated post-operative day (e.g., day 7), administer Pregabalin (e.g., 0.1, 1, 10, 100 mg/kg, i.p.) or saline.

-

Conduct behavioral assessments at multiple time points after drug administration (e.g., 30, 60, 120, 180 minutes, and 24 hours).

-

II. In Vivo Models for Epilepsy

Pregabalin has demonstrated potent anticonvulsant activity in a variety of rodent models of epilepsy.[13][14][15]

Common Models:

-

Maximal Electroshock (MES) Test: Induces generalized tonic-clonic seizures via electrical stimulation, modeling generalized tonic-clonic seizures.[13][14]

-

Pentylenetetrazole (PTZ) Test: A chemoconvulsant that induces clonic seizures, modeling generalized myoclonic and absence seizures.[13][14][16]

-

Kindling Model: Repeated sub-convulsive electrical or chemical stimulation leads to a persistent increase in seizure susceptibility, modeling partial-onset seizures.[13][14]

-

DBA/2 Audiogenic Seizure Model: A genetic model where mice are susceptible to seizures induced by loud auditory stimuli.[13][14]

Quantitative Data on Efficacy

| Model | Species/Strain | Pregabalin Dose (ED50) | Route | Seizure Type Prevented | Citation |

| High-Intensity Electroshock | Rat | 1.8 mg/kg | PO | Tonic extensor seizures | [13][14][15] |

| DBA/2 Audiogenic Seizure | Mouse | 2.7 mg/kg | PO | Tonic extensor seizures | [13][14][15] |

| Pentylenetetrazole (PTZ) | Mouse | 31 mg/kg | PO | Clonic seizures | [13][14][15] |

| Kindled Rat Model | Rat | 10 mg/kg (lowest effective dose) | IP | Stage 4-5 behavioral seizures | [13][14] |

Detailed Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is based on studies evaluating the anticonvulsant effects of Pregabalin.[13][14][16]

-

Animal Model: Male albino mice.

-

Drug Pre-treatment:

-

Administer Pregabalin or vehicle (e.g., distilled water) orally (p.o.) or intraperitoneally (i.p.).

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for drug absorption.

-

-

Seizure Induction:

-

Administer a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg, s.c. or i.p.).

-

-

Behavioral Observation:

-

Immediately after PTZ injection, place the animal in an observation chamber.

-

Observe for a set period (e.g., 30 minutes).

-

Record the latency to the first seizure (e.g., myoclonic jerk, clonic convulsion).

-

Record the duration and severity of seizures (using a scoring system).

-

Note the presence or absence of tonic hindlimb extension and mortality.

-

-

Data Analysis:

-

Compare the seizure parameters (latency, duration, severity) between the Pregabalin-treated and vehicle-treated groups.

-

Calculate the percentage of animals protected from tonic seizures or death.

-

III. In Vivo Models for Anxiety

Pregabalin has demonstrated anxiolytic-like activity in various rodent models of anxiety.[13][15]

Common Models:

-

Elevated Plus Maze (EPM): Assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.[17][18]

-

Light-Dark Box (LDB): This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. Anxiolytics increase the time spent in the light compartment.[17][18]

-

Open Field Test (OFT): Can be used to assess anxiety-like behavior by measuring the time spent in the center of the open field versus the periphery.[17]

Quantitative Data on Efficacy

| Model | Species/Strain | Pregabalin Dose | Route | Key Finding | Citation |

| Elevated Plus Maze (EPM) | Rat (Male, Wistar) | 60, 100 mg/kg (chronic) | i.p. | Increased open arm time and head dipping behavior. | [17] |

| Light-Dark Box (LDB) | Rat (Male, Wistar) | 5, 10, 30, 60, 100 mg/kg (chronic) | i.p. | Significantly increased time spent in the light zone. | [17] |

| Light-Dark Box (LDB) | Mouse (Male, Albino) | 50 mg/kg | p.o. | Significantly increased time spent in the light box and number of entries. | [18] |

| Elevated Plus Maze (EPM) | Mouse (Male, Albino) | 50 mg/kg | p.o. | Significantly increased open arm time and number of head dips. | [18] |

Detailed Experimental Protocol: Elevated Plus Maze (EPM) Test

This protocol is based on studies assessing the anxiolytic effects of Pregabalin.[17][18]

-

Animal Model: Male Wistar rats or albino mice.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Drug Administration:

-

Administer Pregabalin or vehicle (e.g., saline) via the desired route (e.g., i.p., p.o.).

-

The study can be acute (single dose) or chronic (e.g., daily for 14 days).

-

Allow for a pre-treatment time before testing (e.g., 30-60 minutes).

-

-

Testing Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera for later analysis.

-

-

Behavioral Measures:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total arm entries (as a measure of locomotor activity).

-

Other ethological measures like head dips and stretch-attend postures.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare these parameters between the Pregabalin-treated and vehicle-treated groups. An increase in open arm activity suggests an anxiolytic effect.

-

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. study.com [study.com]

- 5. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]

- 6. Pregabalin in neuropathic pain: evidences and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Pregabalin suppresses nociceptive behavior and central sensitization in a rat trigeminal neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice. - Europub [europub.co.uk]

- 13. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. In-vivo anti-epileptic study of newly synthesized pregabalin derivatives based on docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

"pharmacokinetics and pharmacodynamics of Pregabalin in rodent models"

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pregabalin (B1679071) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and a second-generation gabapentinoid.[1] Despite its structural similarity to GABA, its mechanism of action does not involve GABAergic pathways.[1][2][3] Instead, it exerts its therapeutic effects—analgesic, anticonvulsant, and anxiolytic—by binding with high affinity to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels in the central nervous system.[4][5][6][7] This binding is fundamental to its activity in various rodent models of pain, epilepsy, and anxiety.[1][6] Preclinical studies in rodent models have been instrumental in elucidating its pharmacological profile. Pregabalin exhibits favorable pharmacokinetic properties, including rapid absorption, high bioavailability, and minimal metabolism in both mice and rats.[2] Its pharmacodynamic effects, such as the prevention of seizures and alleviation of neuropathic pain, are dose-dependent and correlate well with its concentration in the brain.[4][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of pregabalin in rodent models, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacodynamics: Mechanism and Efficacy

The primary mechanism of action for pregabalin is its potent and selective binding to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels.[6][8][9] This interaction is crucial for its therapeutic effects.[9] By binding to the α2δ subunit, pregabalin modulates calcium influx into the nerve terminal, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide (CGRP).[1][8][10][11][12] This attenuation of neurotransmitter release leads to a reduction in neuronal hyperexcitability, which is the underlying basis for its efficacy in treating neuropathic pain and epilepsy.[6]

Efficacy in Rodent Models

Pregabalin has demonstrated robust efficacy across a variety of rodent models, validating its use for several clinical indications.

-

Epilepsy: In rodent models of epilepsy, pregabalin potently inhibits seizures. It is effective against tonic extensor seizures induced by high-intensity electroshock in rats and audiogenic stimuli in DBA/2 mice.[4][5] It also prevents clonic seizures induced by pentylenetetrazole in mice and is effective in a rat kindling model of partial seizures.[4][5][13]

-

Neuropathic Pain: Pregabalin effectively attenuates pain-like behaviors in multiple rat models of neuropathic pain. This includes models of sympathetically maintained pain (SMP), such as ligation of the L5/L6 spinal nerves, and sympathetic independent pain (SIP), like transection of the tibial and sural nerves.[10] It reduces both tactile and cold allodynia, primarily through action at the spinal cord.[10][14] It is also effective in models of trigeminal neuropathic pain.[15]

-

Anxiety: Anxiolytic-like activity has been observed in various rodent models, contributing to its approval for generalized anxiety disorder in humans.[4][16]

Quantitative Pharmacodynamic Data

The following table summarizes key efficacy data for pregabalin in different rodent models.

| Model | Species | Endpoint | Route | ED₅₀ / Effective Dose | Citation(s) |

| High-Intensity Electroshock | Rat | Tonic Extensor Seizures | PO | 1.8 mg/kg | [4][5][13] |

| DBA/2 Audiogenic Seizures | Mouse | Tonic Extensor Seizures | PO | 2.7 mg/kg | [4][5][13] |

| Pentylenetetrazole (PTZ) | Mouse | Clonic Seizures | PO | 31 mg/kg | [4][5][13] |

| Kindled Partial Seizures | Rat | Behavioral Seizures (Stage 4-5) | IP | 10 mg/kg (lowest effective dose) | [4][5][13] |

| Neuropathic Pain (SMP & SIP) | Rat | Tactile Allodynia | IP | 3 - 30 mg/kg (dose-dependent) | [10] |

| Spontaneous Locomotor Activity | Rat | Decreased Activity | PO | 80 mg/kg | [17] |

Experimental Protocol: Neuropathic Pain Assessment

A typical protocol to assess the antiallodynic effects of pregabalin in a rat model of neuropathic pain is as follows:

-

Induction of Neuropathy: Neuropathic pain is induced in adult male Sprague-Dawley or Wistar rats via surgical procedures such as chronic constriction injury (CCI) of the sciatic nerve or ligation of the L5 and L6 spinal nerves.[10][18]

-

Post-Operative Recovery: Animals are allowed to recover for a period of 7 to 14 days, during which the signs of neuropathic pain, such as allodynia, develop.

-

Baseline Assessment: Before drug administration, baseline sensitivity to mechanical stimuli is measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined.

-

Drug Administration: Pregabalin or vehicle is administered, typically via intraperitoneal (IP), oral (PO), or intrathecal (IT) routes, at various doses.[10][14]

-

Post-Dosing Assessment: Paw withdrawal thresholds are reassessed at multiple time points after drug administration (e.g., 30, 60, 90, 120, and 150 minutes post-IP injection) to determine the onset, peak, and duration of the antiallodynic effect.[10]

-

Data Analysis: The results are often expressed as the percentage of the maximum possible effect (%MPE). Dose-response curves are generated to calculate the ED₅₀.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pregabalin exhibits predictable and linear pharmacokinetics in rodent models, which is advantageous for preclinical studies.[3]

-

Absorption: Following oral administration, pregabalin is rapidly and extensively absorbed.[2][3] In rats, maximum plasma concentrations (Tmax) are achieved within approximately one hour.[2] Its oral bioavailability is high, estimated at 94% in mice and 83% in rats for a 50 mg/kg dose.[2] Unlike its predecessor gabapentin, which has saturable absorption, pregabalin's absorption is dose-proportional.[16][19][20]

-

Distribution: Pregabalin is widely distributed in most tissues and readily crosses the blood-brain barrier in both mice and rats, a critical feature for its action on the central nervous system.[1][2][16] It does not bind to plasma proteins, meaning the unbound, pharmacologically active concentration is high.[2] In rats, the brain extracellular fluid to plasma concentration ratio has been reported as 0.10.[21]

-

Metabolism: Pregabalin undergoes minimal to no metabolism in rodent species.[2] More than 90% of the administered dose is excreted as the unchanged parent drug in the urine.[2]

-

Excretion: The primary route of elimination is renal excretion.[2][3] The elimination half-life (t½) following intravenous administration is approximately 3.4 hours in mice and 3.9 hours in rats.[2]

Quantitative Pharmacokinetic Data

The table below provides a summary of key pharmacokinetic parameters for pregabalin in mice and rats.

| Parameter | Mouse | Rat | Citation(s) |

| Route of Administration | IV (unless specified) | IV (unless specified) | [2] |

| Dose | 50 mg/kg | 50 mg/kg | [2] |

| T½ (Elimination Half-life) | 3.4 hours | 3.9 hours | [2] |

| Tmax (Oral) | Not specified | ~1 hour | [2] |

| Absolute Oral Bioavailability | 94% (at 50 mg/kg) | 83% (at 50 mg/kg) | [2] |

| Plasma Protein Binding | Negligible (<1%) | Negligible (<1%) | [1][2] |

| Metabolism | Minimal | Minimal (<2%) | [2][3] |

| Primary Excretion Route | Renal | Renal | [2] |

Experimental Protocol: Pharmacokinetic Study

A general methodology for a pharmacokinetic study of pregabalin in rats is as follows:

-

Animal Model: Male Sprague-Dawley rats are often used.[21] Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Drug Administration: A defined dose of pregabalin (e.g., 30 mg/kg) is administered via the intended route, typically oral gavage (PO) or intravenous (IV) injection.[21]

-

Sample Collection: Blood samples (~0.2 mL) are collected into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.[21] Plasma is separated by centrifugation and stored at -80°C until analysis. For brain penetration studies, animals are euthanized at specific time points, and brains are rapidly harvested.[21]

-

Bioanalysis: Plasma and/or brain homogenate concentrations of pregabalin are quantified using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[22]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key PK parameters like Cmax, Tmax, AUC (Area Under the Curve), T½, and bioavailability.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A clear relationship exists between the pharmacokinetic profile of pregabalin and its pharmacodynamic effects in rodents. The onset and duration of its anticonvulsant and analgesic effects are closely linked to its concentration in the plasma and, more importantly, in the brain.

Studies have shown that the time course of pregabalin's anticonvulsant activity against electroshock-induced seizures in rats closely mirrors the pharmacokinetic profile of the drug within the brain compartment.[4][5][13] For instance, the peak plasma concentration associated with the ED₅₀ dose (1.8 mg/kg PO) in the rat electroshock model was found to be approximately 3.0 µg/mL.[13] This direct correlation allows for the development of PK/PD models that can predict the pharmacological response based on drug concentration, which is a valuable tool in preclinical drug development for optimizing dosing regimens.[18]

Conclusion

Rodent models have been indispensable for characterizing the pharmacological profile of pregabalin. Its pharmacodynamics are well-defined, stemming from its specific interaction with the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in neuronal hyperexcitability. The pharmacokinetics in mice and rats are favorable, characterized by rapid, dose-linear absorption, good brain penetration, and minimal metabolism. The strong correlation between brain concentration and pharmacological effect provides a solid foundation for translating preclinical findings to clinical applications. The data and protocols summarized in this guide underscore the utility of rodent models in the ongoing research and development of gabapentinoids and other centrally acting therapeutic agents.

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]

- 8. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]

- 9. Anticonvulsant activity of pregabalin in the maximal electroshock-induced seizure assay in α2δ1 (R217A) and α2δ2 (R279A) mouse mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pregabalin Reduces Acute Inflammatory and Persistent Pain Associated with Nerve Injury and Cancer in Rat Models of Orofacial Pain [jofph.com]

- 16. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetic-pharmacodynamic analysis of the static allodynia response to pregabalin and sildenafil in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Gabapentin - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. Embryo‐Fetal Developmental Toxicity Studies with Pregabalin in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Pregabalin with the Alpha-2-Delta Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of Pregabalin (B1679071) to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), a critical interaction for its therapeutic effects. Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic, anticonvulsant, and anxiolytic properties not by interacting with GABA receptors, but through its high-affinity binding to the α2δ subunit.[1][2][3] This document will delve into the quantitative binding data, detailed experimental protocols used to ascertain this affinity, and the downstream signaling pathways affected by this molecular interaction.

Quantitative Binding Affinity of Pregabalin to α2δ Subunits

The affinity of Pregabalin for the α2δ-1 and α2δ-2 subunits has been quantified through various experimental assays, yielding dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50). These values consistently demonstrate a high-affinity interaction.

| Parameter | Subunit | Species/System | Value (nM) | Reference |

| Kd | Recombinant Porcine α2δ-1 | - | 6.0 (±1.3) | [4] |

| Kd | Recombinant Human α2δ-2 | - | 7.2 (±1.1) | [4] |

| Ki | Human α2δ-1 | CHO-K1 cell membranes | 19 | [5] |

| IC50 | Pig α2δ | Cerebral cortex membrane | 73 - 80 | [5] |

Mechanism of Action: A Cascade of Events

Pregabalin's therapeutic effects are initiated by its specific binding to the α2δ subunit of VGCCs.[6][7] This interaction is crucial as the α2δ subunit plays a significant role in the trafficking and stabilization of the pore-forming α1 subunit of the calcium channel at the plasma membrane.[8] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion (DRG) neurons and presynaptic terminals.[9][10][11]

The binding of Pregabalin to the α2δ-1 subunit disrupts its normal function. It is thought to impair the anterograde trafficking of the α2δ-1 subunit from the DRG to presynaptic terminals.[8][10] This leads to a reduction in the number of functional calcium channels at the presynaptic membrane.[7][8] Consequently, there is a decrease in calcium influx into the neuron upon depolarization.[1][6] This reduction in intracellular calcium concentration leads to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6][7][12] The diminished release of these neurotransmitters ultimately dampens neuronal hyperexcitability and alleviates symptoms of pain and seizures.[3][6]

Experimental Protocols

The binding affinity of Pregabalin to the α2δ subunit is primarily determined using radioligand binding assays.

Radioligand Binding Assay

This technique is a cornerstone for studying drug-receptor interactions. It involves the use of a radiolabeled ligand (in this case, [³H]-Pregabalin or [³H]-Gabapentin) that specifically binds to the target receptor.

Objective: To determine the affinity (Kd) and density (Bmax) of Pregabalin binding sites on the α2δ subunit.

Materials:

-

Radioligand: [³H]-Pregabalin or [³H]-Gabapentin.

-

Membrane Preparation: Homogenates from tissues expressing the α2δ subunit (e.g., pig or rat brain cortex) or cell lines engineered to express recombinant α2δ-1 or α2δ-2 subunits.[4][13]

-

Non-specific binding control: A high concentration of unlabeled Pregabalin or Gabapentin.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES).

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity.

Methodology:

-

Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the α2δ subunits. The protein concentration of the membrane preparation is determined.

-

Incubation: A fixed amount of the membrane preparation is incubated with increasing concentrations of the radioligand in the assay buffer.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled Pregabalin to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting saturation binding data is then analyzed using non-linear regression (e.g., Scatchard analysis) to determine the Kd and Bmax values.

Conclusion

The high-affinity binding of Pregabalin to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels is the cornerstone of its therapeutic efficacy. This interaction leads to a reduction in the trafficking of these channels to the presynaptic terminal, a subsequent decrease in calcium influx, and a dampening of excitatory neurotransmitter release. The quantitative understanding of this binding affinity, primarily elucidated through radioligand binding assays, is crucial for the rational design and development of novel therapeutics targeting this important molecular pathway. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

- 1. droracle.ai [droracle.ai]

- 2. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. pregabalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. portlandpress.com [portlandpress.com]

- 9. The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin | Journal of Neuroscience [jneurosci.org]

- 12. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]

- 13. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation of Pregabalin's Anticonvulsant Properties: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational preclinical research that established the anticonvulsant properties of Pregabalin (B1679071). Synthesized in 1990 as a successor to gabapentin, Pregabalin's journey from a novel molecule to a clinically significant antiepileptic drug was underpinned by a series of rigorous preclinical evaluations.[1][2] This document details the core experimental protocols employed in these initial studies, presents the quantitative data that demonstrated Pregabalin's efficacy, and visually elucidates its mechanism of action and the experimental workflows through detailed diagrams. The primary focus is on the seminal rodent models of epilepsy that were instrumental in characterizing Pregabalin's anticonvulsant profile, including the maximal electroshock (MES), pentylenetetrazole (PTZ), and audiogenic seizure models.

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][3] However, its mechanism of action does not involve direct interaction with GABA or benzodiazepine (B76468) receptors.[4][5] The initial investigations into its pharmacological activity revealed a novel mechanism centered on its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7][8][9] This binding is crucial for its anticonvulsant, analgesic, and anxiolytic effects.[7][8][9] This guide will systematically explore the early preclinical evidence that defined Pregabalin as a potent anticonvulsant agent.

Mechanism of Action

The anticonvulsant activity of Pregabalin is primarily attributed to its potent and selective binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs in the central nervous system.[7][8][10][11] This interaction is the cornerstone of its therapeutic effect.

Binding to the α2δ Subunit

Pregabalin binds with high affinity to the α2δ subunit, a component of the VGCC complex.[6][7] This binding has been quantified in various studies, demonstrating a high affinity for this specific site. While one study suggested Pregabalin has a 6-fold higher affinity than its predecessor, gabapentin, another found their affinities for the human recombinant α2δ-1 subunit to be similar, with Ki values of 32 nM for Pregabalin and 40 nM for gabapentin.[1] Another study reported a Ki of 180 nM for Pregabalin's binding to the α2δ-1 subunit.[12]

Modulation of Calcium Influx and Neurotransmitter Release

By binding to the α2δ-1 subunit, Pregabalin allosterically modulates the function of the VGCC. This modulation leads to a reduction in the depolarization-induced influx of calcium into presynaptic nerve terminals.[7][13][14] The diminished calcium influx, in turn, curtails the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide.[1][3][8] This reduction in excitatory neurotransmission is believed to be the primary mechanism by which Pregabalin exerts its anticonvulsant effects, effectively dampening the excessive neuronal excitability that characterizes seizures.[9][15]

Preclinical Anticonvulsant Activity

The initial evaluation of Pregabalin's anticonvulsant potential was conducted in a battery of well-established rodent models of epilepsy. These models are designed to mimic different types of human seizures and are crucial for predicting clinical efficacy.

Quantitative Efficacy Data

The following table summarizes the effective dose (ED50) of Pregabalin in various preclinical seizure models. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.

| Animal Model | Species | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference(s) |

| Maximal Electroshock (MES) | Rat | Tonic Extension | Oral (PO) | 1.8 | [6][16] |

| Maximal Electroshock (MES) | Mouse | Tonic Extension | Intraperitoneal (IP) | 32-320 | [12] |

| Pentylenetetrazole (PTZ) | Mouse | Clonic Seizures | Oral (PO) | 31 | [6][16] |

| Audiogenic Seizures (DBA/2 mice) | Mouse | Tonic Extension | Oral (PO) | 2.7 | [6][16] |

| Kindled Seizures | Rat | Behavioral (Stage 4-5) | Intraperitoneal (IP) | 10 (Lowest Effective Dose) | [6][17] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial investigation of Pregabalin's anticonvulsant properties.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[8]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials and Equipment:

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Saline solution (0.9%)

-

Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

-

Test compound (Pregabalin), vehicle, and positive control

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. Administer the test compound, vehicle, or positive control at a predetermined time before the test.

-

Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.

-

Stimulus Delivery: Place the corneal electrodes on the corneas and deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[8]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase.

-

Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.

-

Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated.

Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[1][3]

Objective: To assess the ability of a test compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole.

Materials and Equipment:

-

Rodents (mice or rats)

-

Pentylenetetrazole (PTZ) solution

-

Syringes and needles for administration

-

Observation chambers

-

Test compound (Pregabalin), vehicle, and positive control

Procedure:

-

Animal Preparation: Acclimatize animals and administer the test compound, vehicle, or positive control.

-

PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice).[1]

-

Observation: Place the animal in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes.[1] A clonic seizure is characterized by rhythmic contractions of the forelimbs, hindlimbs, and facial muscles.

-

Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered a protective effect.

-

Data Analysis: The number of protected animals is recorded, and the ED50 is calculated.

Audiogenic Seizure Model in DBA/2 Mice

DBA/2 mice are a genetically susceptible strain that exhibits seizures in response to a high-intensity auditory stimulus. This model is used to study reflex epilepsies.[6][15][18]

Objective: To assess the ability of a test compound to prevent seizures induced by a loud auditory stimulus in a genetically predisposed mouse strain.

Materials and Equipment:

-

DBA/2 mice (typically 21-28 days of age for maximal susceptibility)[6][15]

-

Acoustic chamber capable of producing a high-intensity sound (e.g., 100-120 dB)[6][15]

-

Sound generator (e.g., electric bell or speaker)

-

Test compound (Pregabalin), vehicle, and positive control

Procedure:

-

Animal Preparation: Administer the test compound, vehicle, or positive control to the DBA/2 mice.

-

Auditory Stimulation: At the time of peak drug effect, place the mouse individually in the acoustic chamber.

-

Sound Exposure: Expose the mouse to a high-intensity auditory stimulus for a defined period (e.g., 60 seconds).

-

Observation: Observe the mouse for a characteristic seizure sequence: wild running, followed by clonic seizures, and then tonic hindlimb extension.

-

Endpoint: The absence of the tonic hindlimb extension phase is considered a protective effect.

-

Data Analysis: The number of protected animals is recorded, and the ED50 is calculated.

Conclusion

The initial preclinical investigations of Pregabalin robustly demonstrated its potent anticonvulsant properties across a range of validated animal models. These foundational studies were critical in establishing its mechanism of action through the modulation of the α2δ-1 subunit of voltage-gated calcium channels and the subsequent reduction in excitatory neurotransmitter release. The quantitative data derived from these experiments provided a clear indication of its efficacy and guided its further development as a therapeutic agent for epilepsy. This technical guide serves as a comprehensive resource for understanding the pivotal early-stage research that paved the way for Pregabalin's use in the clinical management of partial-onset seizures.

References

- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 2. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Selectivity of action of pregabalin on Ca(2+) channels but not on fusion pore, exocytotic machinery, or mitochondria in chromaffin cells of the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KoreaMed Synapse [synapse.koreamed.org]

- 15. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [iris.unicz.it]

The Core Mechanism of Pregabalin: A Technical Guide to its Attenuating Effect on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin (B1679071), a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a cornerstone therapy for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Despite its structural similarity to GABA, pregabalin's primary mechanism of action does not involve direct interaction with GABAergic systems.[1] Instead, its therapeutic effects are predominantly mediated by its high-affinity binding to the α2δ subunit of presynaptic voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx, leading to a reduction in the release of several key excitatory neurotransmitters. This guide provides an in-depth technical overview of the core mechanism of pregabalin, focusing on its effects on neurotransmitter release. It consolidates quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Molecular Target and Binding Affinity

The primary molecular target of pregabalin is the α2δ auxiliary subunit of voltage-gated calcium channels.[2] There are two main subtypes to which pregabalin binds, α2δ-1 and α2δ-2.[2] Pregabalin exhibits high and similar affinity for both subunits.[2]

| Parameter | α2δ-1 Subunit | α2δ-2 Subunit | Reference |

| Dissociation Constant (Kd) | ~6.0 nM | ~7.2 nM | [3] |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of pregabalin to the α2δ subunits is typically determined using a radioligand binding assay. A detailed protocol is as follows:

-

Membrane Preparation: Cell membranes from cell lines stably expressing either the human α2δ-1 or α2δ-2 subunit are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Radioligand: Tritiated pregabalin ([³H]pregabalin) is used as the radioligand.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled pregabalin.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Kd value, which represents the concentration of the drug that occupies 50% of the receptors at equilibrium.

Modulation of Neurotransmitter Release

By binding to the α2δ subunit, pregabalin allosterically modulates the function of VGCCs, leading to a reduction in calcium influx into the presynaptic nerve terminal upon depolarization. This decrease in intracellular calcium concentration directly impairs the fusion of synaptic vesicles with the presynaptic membrane, thereby reducing the release of neurotransmitters.

Signaling Pathway of Pregabalin's Action

References

- 1. Pregabalin and gabapentin inhibit substance P-induced NF-kappaB activation in neuroblastoma and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregabalin and gabapentin reduce release of substance P and CGRP from rat spinal tissues only after inflammation or activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Pregabalin for Anxiety Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin (B1679071), a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a significant therapeutic agent in the management of various neurological and psychiatric conditions. While initially developed as an anticonvulsant, its anxiolytic properties have been extensively investigated, leading to its approval for the treatment of Generalized Anxiety Disorder (GAD) in many regions. This technical guide provides a comprehensive overview of the preliminary studies that have elucidated the efficacy, mechanism of action, and safety profile of pregabalin in the context of anxiety disorders. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and clinical investigation of this compound.

Mechanism of Action

Pregabalin's anxiolytic effects are not mediated by direct action on GABA receptors, a common mechanism for other anxiolytics like benzodiazepines. Instead, its primary mechanism involves binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] This interaction is crucial for its therapeutic effects.

Binding to the α2δ-1 subunit, in particular, is thought to be responsible for its anxiolytic, anticonvulsant, and analgesic properties.[3] This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of several excitatory neurotransmitters, including glutamate (B1630785), norepinephrine, serotonin (B10506), dopamine, and substance P.[2][4][5] By dampening the release of these neurotransmitters in hyperexcited neurons, pregabalin helps to restore a more balanced neuronal state.[2] Evidence from animal models, such as the Vogel conflict test, has demonstrated a direct relationship between the affinity of compounds for the α2δ-1 protein and their anxiolytic potency.[1]

It is important to note that pregabalin's action is distinct from that of other anxiolytic drug classes. It does not interact with benzodiazepine, GABAA, or GABAB receptors, nor does it affect the reuptake of serotonin or norepinephrine.[2]

Preclinical Studies

The anxiolytic potential of pregabalin was first identified in various animal models of anxiety. These studies were crucial in establishing the compound's efficacy and informing the design of subsequent clinical trials.

Experimental Protocols

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The apparatus typically consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Apparatus: The maze is typically made of a non-reflective material. For rats, the arms are generally around 50 cm long and 10 cm wide, with the enclosed arms having walls approximately 40 cm high. The entire apparatus is elevated to a height of about 50-70 cm.

-

Animals: Studies have utilized various rodent strains, including Male Hooded Lister rats and Wistar albino rats.[6]

-

Procedure: Animals are placed in the center of the maze facing an open arm and are allowed to explore for a set period, usually 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

-

Dosing: In one study, pregabalin was administered subcutaneously at doses ranging from 3 to 30 mg/kg.

Vogel Conflict Test

The Vogel conflict test is a classic animal model of anxiety that assesses the ability of a drug to reverse the suppression of a behavior (drinking) by punishment (mild electric shock).

-

Apparatus: The test is conducted in an operant chamber equipped with a drinking spout connected to a water source and a shock generator.

-

Animals: Both rats and mice are used in this paradigm.

-

Procedure: Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test. During the test session, every time the animal completes a certain number of licks on the spout (e.g., 20 licks), a mild electric shock is delivered through the spout. The number of shocks received during a fixed period (e.g., 3-5 minutes) is recorded. Anxiolytic drugs increase the number of shocks the animal is willing to take to drink, indicating a reduction in the conflict between the drive to drink and the fear of punishment.

-

Dosing: Pregabalin has been shown to be effective in this model, with studies in mutant mouse strains suggesting that its anxiolytic-like effects are mediated through the α2δ-1 subunit.[3]

Summary of Preclinical Findings

| Animal Model | Species/Strain | Pregabalin Doses | Key Findings |

| Elevated Plus Maze | Rat (Hooded Lister) | 3-30 mg/kg (s.c.) | Dose-dependent increase in time spent and entries into open arms. |

| Vogel Conflict Test | Mouse | 10-320 mg/kg | Increased punished drinking, effect mediated by α2δ-1 subunit.[3] |

| Light-Dark Box | Rat (Wistar albino) | 5-100 mg/kg (i.p.) | Chronic administration increased time spent in the light compartment. |

Clinical Studies in Generalized Anxiety Disorder (GAD)

Numerous randomized, double-blind, placebo-controlled trials have established the efficacy and safety of pregabalin in the treatment of GAD. These studies have consistently demonstrated that pregabalin is superior to placebo and comparable in efficacy to other anxiolytics like lorazepam, alprazolam, and venlafaxine (B1195380).[3][7][8]

Key Clinical Trial Protocols

Several pivotal studies have defined the clinical profile of pregabalin in GAD. Below are the methodologies of some of these key trials.

Pande et al. (2003) / Feltner et al. (2003)

This was a 4-week, multicenter, double-blind, placebo-controlled study.

-

Patient Population: Outpatients with a primary diagnosis of GAD according to DSM-IV criteria, with a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥20.

-

Treatment Arms:

-

Pregabalin 150 mg/day (50 mg t.i.d.)

-

Pregabalin 600 mg/day (200 mg t.i.d.)

-

Lorazepam 6 mg/day (2 mg t.i.d.)

-

Placebo

-

-

Primary Outcome Measure: Change from baseline in the HAM-A total score.

-

Study Design: Following a 1-week placebo lead-in, patients were randomized to one of the four treatment arms for 4 weeks, followed by a 1-week taper period.

Montgomery et al. (2006)

This 6-week study compared pregabalin with venlafaxine and placebo.

-

Patient Population: Outpatients with a DSM-IV diagnosis of GAD.

-

Treatment Arms:

-

Pregabalin 400 mg/day

-

Pregabalin 600 mg/day

-

Venlafaxine 75 mg/day

-

Placebo

-

-

Primary Outcome Measure: Change from baseline in the HAM-A total score.

-

Study Design: A 6-week, double-blind, randomized, multicenter trial.

Quantitative Data from Key Clinical Trials

The following table summarizes the efficacy data from several key placebo-controlled studies of pregabalin in GAD. The primary efficacy endpoint in these studies was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.

| Study | Treatment Group | N | Baseline HAM-A (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |

| Pande et al. (2003) | Pregabalin 150 mg/day | 69 | ~25 | -9.2 | <0.05 |

| Pregabalin 600 mg/day | 70 | ~25 | -10.3 | <0.01 | |

| Lorazepam 6 mg/day | 68 | ~25 | -12.0 | <0.01 | |

| Placebo | 69 | ~25 | -6.8 | - | |

| Feltner et al. (2003) | Pregabalin 150 mg/day | 70 | ~27 | -9.3 | >0.05 |

| Pregabalin 600 mg/day | 66 | ~27 | -13.2 | <0.001 | |

| Lorazepam 6 mg/day | 68 | ~27 | -11.6 | <0.05 | |

| Placebo | 67 | ~27 | -9.3 | - | |

| Rickels et al. (2005) | Pregabalin 300 mg/day | 91 | ~27 | -12.2 | <0.001 |

| Pregabalin 450 mg/day | 90 | ~27 | -11.0 | <0.05 | |

| Pregabalin 600 mg/day | 89 | ~27 | -11.8 | <0.01 | |

| Alprazolam 1.5 mg/day | 93 | ~27 | -10.9 | <0.05 | |

| Placebo | 91 | ~27 | -8.4 | - | |

| Montgomery et al. (2006) | Pregabalin 400 mg/day | 104 | ~27 | -13.7 | <0.01 |

| Pregabalin 600 mg/day | 103 | ~27 | -14.5 | <0.001 | |

| Venlafaxine 75 mg/day | 108 | ~27 | -12.0 | <0.05 | |

| Placebo | 106 | ~27 | -9.9 | - |

Note: Baseline HAM-A scores are approximate. Please refer to the original publications for exact values.

Safety and Tolerability

Across clinical trials, pregabalin has been generally well-tolerated. The most commonly reported adverse events are dizziness and somnolence, which are typically mild to moderate in severity and often transient, resolving within the first few weeks of treatment.[3][7] Importantly, pregabalin has shown a low potential for producing withdrawal symptoms upon discontinuation, especially when tapered over at least one week.[3][9] This favorable profile distinguishes it from benzodiazepines, which are associated with a higher risk of dependence and more significant withdrawal syndromes.

Conclusion

The preliminary studies on pregabalin for anxiety disorders have robustly established its efficacy, particularly in GAD. Its unique mechanism of action, involving the modulation of excitatory neurotransmitter release via binding to the α2δ subunit of voltage-gated calcium channels, sets it apart from other anxiolytic agents. Preclinical animal models provided the foundational evidence for its anxiolytic properties, which were subsequently confirmed in a series of well-designed clinical trials. These trials have demonstrated that pregabalin offers rapid and sustained relief from both the psychic and somatic symptoms of anxiety, with a favorable safety and tolerability profile. For researchers and drug development professionals, the journey of pregabalin from a structural analogue of GABA to a first-line treatment for GAD in some regions serves as a compelling case study in modern psychopharmacology. Further research may continue to explore its utility in other anxiety spectrum disorders and refine its place in the therapeutic armamentarium.

References

- 1. Pregabalin may represent a novel class of anxiolytic agents with a broad spectrum of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 3. A meta-analysis of the efficacy of pregabalin in the treatment of generalized anxiety disorder - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Does pregabalin offer potential as a first-line therapy for generalized anxiety disorder? A meta-analysis of efficacy, safety, and cost-effectiveness [frontiersin.org]

- 5. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic pregabalin treatment reduced anxiety, and acute pregabalin treatment increased depression-like behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

Structural Analysis of Pregabalin and Its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin (B1679071), a gamma-aminobutyric acid (GABA) analogue, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic efficacy stems from its specific interaction with the α2-δ subunit of voltage-gated calcium channels.[1] This technical guide provides a comprehensive structural analysis of Pregabalin and its analogues, detailing the key structure-activity relationships (SAR), experimental protocols for their characterization, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the α2-δ subunit.

Core Structure and Mechanism of Action

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter GABA.[2] However, it does not bind to GABA receptors or mimic GABAergic activity.[1] The primary mechanism of action of Pregabalin involves its high-affinity binding to the α2-δ subunit of presynaptic voltage-gated calcium channels in the central nervous system.[3][4] This binding modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5] This modulation of neurotransmitter release is believed to be the basis for Pregabalin's analgesic, anticonvulsant, and anxiolytic properties.[6]

Signaling Pathway of Pregabalin's Action

The binding of Pregabalin to the α2-δ subunit initiates a cascade of events that ultimately dampens neuronal excitability. The following diagram illustrates the proposed signaling pathway.

Structure-Activity Relationship (SAR) of Pregabalin Analogues

The therapeutic efficacy of Pregabalin has spurred the development and analysis of numerous analogues to probe the structural requirements for binding to the α2-δ subunit and for interaction with the system L neutral amino acid transporter, which is involved in its transport across the blood-brain barrier.[4][7]

Quantitative Binding Affinity Data